molecular formula C17H29N3O4 B13257068 tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

Cat. No.: B13257068
M. Wt: 339.4 g/mol
InChI Key: ADYUTWOACPXQPZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with a hydroxy group. The oxadiazole moiety is introduced through a cyclization reaction involving appropriate precursors. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. The carbamate group can undergo hydrolysis to release active intermediates that exert biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl (piperidin-3-ylmethyl) carbamate

Uniqueness:

  • The presence of the oxadiazole ring distinguishes tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate from other similar compounds.
  • The combination of functional groups in this compound provides unique reactivity and potential applications.

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-7-12(9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21)

InChI Key

ADYUTWOACPXQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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